molecular formula C20H17NO4S B6427006 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2330083-19-5

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B6427006
CAS No.: 2330083-19-5
M. Wt: 367.4 g/mol
InChI Key: YTMLZNPBXCZNOT-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features both benzothiophene and benzofuran moieties. These structures are known for their significant biological activities and are often found in various pharmaceuticals and natural products. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and benzofuran intermediates. One common method involves the aryne reaction with alkynyl sulfides to form benzothiophenes . The benzofuran moiety can be synthesized through various cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene and benzofuran moieties can interact with various enzymes and receptors, modulating their activity. For example, benzothiophene derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and benzofuran derivatives, such as:

Uniqueness

What sets N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide apart is its combination of benzothiophene and benzofuran moieties, which may confer unique biological activities and chemical properties

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-16-7-4-5-12-9-17(25-19(12)16)20(23)21-10-15(22)14-11-26-18-8-3-2-6-13(14)18/h2-9,11,15,22H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMLZNPBXCZNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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